molecular formula C21H26N6O6S B2584218 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 1207030-49-6

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2584218
CAS No.: 1207030-49-6
M. Wt: 490.54
InChI Key: XBXZMRNHOXVVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26N6O6S and its molecular weight is 490.54. The purity is usually 95%.
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Scientific Research Applications

  • Structural Aspects and Properties of Compounds : Research on isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has explored their ability to form gels and crystalline salts with mineral acids, revealing interesting structural aspects and potential for developing new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

  • Crystal Structure Analysis : Studies on solvated compounds such as 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate have provided insights into the crystal structures, hydrogen bonding, and three-dimensional network formation, which can be crucial for designing drugs and materials with desired physical and chemical properties (Celik et al., 2015).

  • Synthesis and Reactivity : Research into the synthesis and reactivity of compounds containing isoquinoline or related structures, such as diastereoselective addition of chiral acetals to imines for the asymmetric synthesis of tetrahydroisoquinolines, highlights the potential for developing new synthetic pathways for complex organic molecules. This can have implications for the synthesis of novel pharmaceuticals or materials (Wünsch & Nerdinger, 1999).

  • Molecular Modeling and Docking Studies : The examination of isoquinoline derivatives for their potential biological activities, through synthesis, cytotoxicity evaluation, and docking simulation, demonstrates the utility of such compounds in drug discovery, particularly in identifying new therapeutic agents with anti-inflammatory or anticancer properties (Saleh et al., 2020).

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O6S/c1-24-19-18(20(29)25(2)21(24)30)26(13-23-19)12-17(28)22-7-9-34(31,32)27-8-6-14-10-16(33-3)5-4-15(14)11-27/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXZMRNHOXVVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCS(=O)(=O)N3CCC4=C(C3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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